

A Comparative Analysis of Vintoperol and Vincamine: Efficacy and Mechanisms of Action

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Compound of Interest

Compound Name: *Vintoperol*

Cat. No.: *B1683556*

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This guide provides a detailed comparison of **Vintoperol** and Vincamine, two vasoactive compounds with distinct mechanisms of action and therapeutic applications. While direct comparative clinical trials are unavailable due to **Vintoperol**'s discontinued status, this document synthesizes existing experimental data to offer a comprehensive overview of their individual efficacies and pharmacological profiles.

Executive Summary

Vintoperol and Vincamine are both recognized for their effects on the vascular system, particularly in the cerebral circulation. However, their underlying mechanisms diverge significantly. **Vintoperol** acts as a voltage-gated calcium channel (VDCC) blocker and an alpha-adrenergic receptor antagonist, primarily inducing vasodilation through the release of nitric oxide. In contrast, Vincamine's primary mechanism involves the blockade of voltage-gated sodium channels, and it has demonstrated efficacy in improving cerebral blood flow and showing neuroprotective effects. Clinical evidence supports Vincamine's use in dementia, whereas the clinical development of **Vintoperol** was halted.

Data Presentation: A Mechanistic and Efficacy Overview

The following tables summarize the key pharmacological properties and available efficacy data for **Vintoperol** and Vincamine.

Table 1: Comparison of Mechanistic Properties

Feature	Vintoperol	Vincamine
Primary Mechanism of Action	Voltage-Gated Calcium Channel (VDCC) Blocker, Alpha-Adrenergic Receptor Antagonist[1]	Voltage-Gated Sodium Channel Blocker[2][3][4]
Effect on Vasodilation	Induces vasodilation mediated by endothelium-derived nitric oxide[5]	Increases cerebral blood flow
Neuroprotective Effects	Data not available	Demonstrates neuroprotective properties by alleviating neuroinflammation and oxidative damage
Other Reported Actions	---	Antioxidant properties

Table 2: Summary of Preclinical and Clinical Efficacy Data

Parameter	Vintoperol	Vincamine
Effect on Blood Flow	Increased femoral artery blood flow by 47 +/- 4% in anesthetized dogs (0.3 mg/kg/min)	Significantly increased hemispheric cerebral blood flow in patients receiving 40 mg infusion
Clinical Efficacy in Dementia	Not established; drug development discontinued	Statistically superior to placebo in improving cognitive function in patients with mild to moderate dementia (12-week, double-blind trial)
Sodium Channel Blockade (IC50)	Not applicable	72 μ M (whole-cell Na ⁺ currents in rat cortical neurons)
[3H]batrachotoxin Binding (IC50)	Not applicable	1.9 μ M (rat cortical synaptosomes)
Protection against Veratridine-induced Cell Death (IC50)	Not applicable	26 μ M (cortical cultures)
Anticonvulsant Activity (ED50)	Not applicable	15.4 mg/kg (i.p. in mice, maximal electroshock-induced convulsions)

Experimental Protocols

Vintoperol: Vasodilating Effects in Anesthetized Dogs

Objective: To investigate the role of the endothelium in the vasodilating effects of **Vintoperol**.

Methodology:

- Animal Model: Anesthetized dogs.
- Vascular Bed: The experiments were performed on the vessels of the femoral vascular bed.
- Drug Administration: **Vintoperol** was administered intra-arterially at doses of 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes.

- Endothelium Removal: In a subset of experiments, the endothelium was removed by saponin (0.5 mg/ml for 5 minutes).
- Measurement: Blood flow was measured to determine the vasodilatory response.
- Inhibitors: Methylene blue (10 mg/kg) was used to inhibit nitric oxide synthase.
- Data Analysis: The percentage increase in blood flow was compared between control and de-endothelialized vascular beds.

Vincamine: Clinical Trial in Dementia

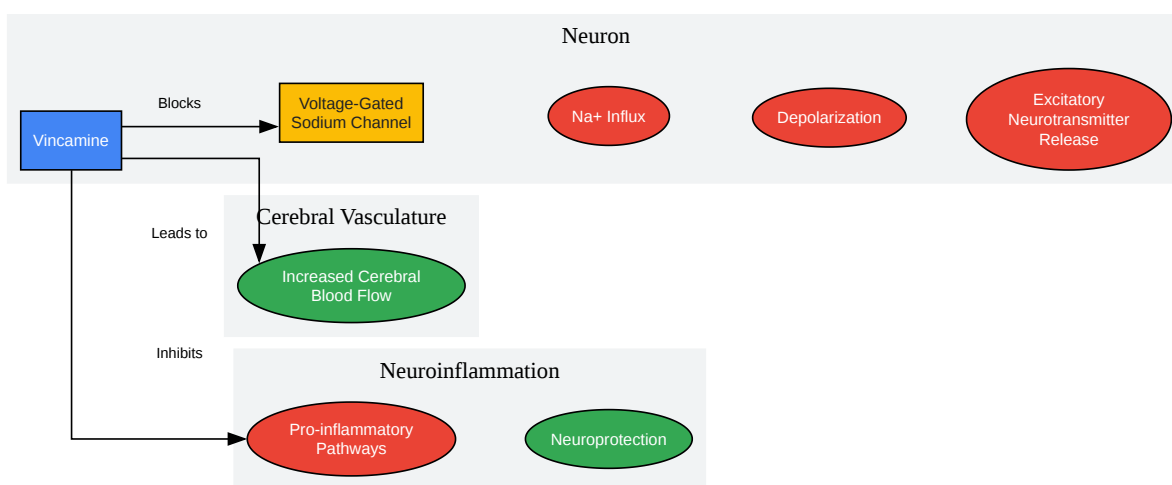
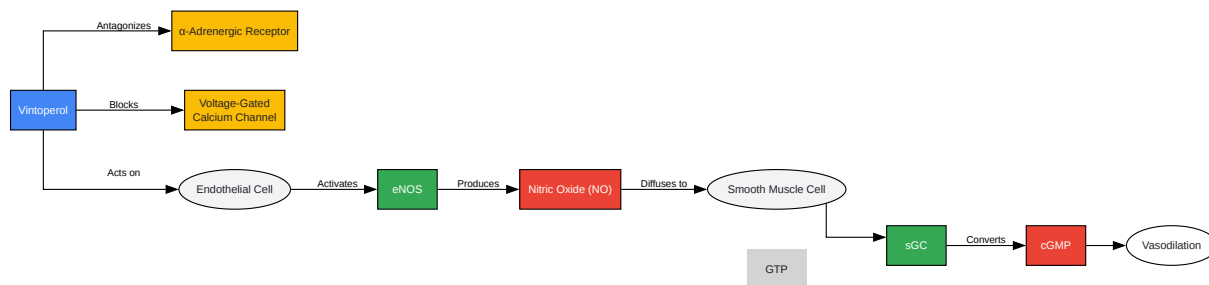
Objective: To evaluate the therapeutic efficacy of Vincamine in primary degenerative and vascular dementia.

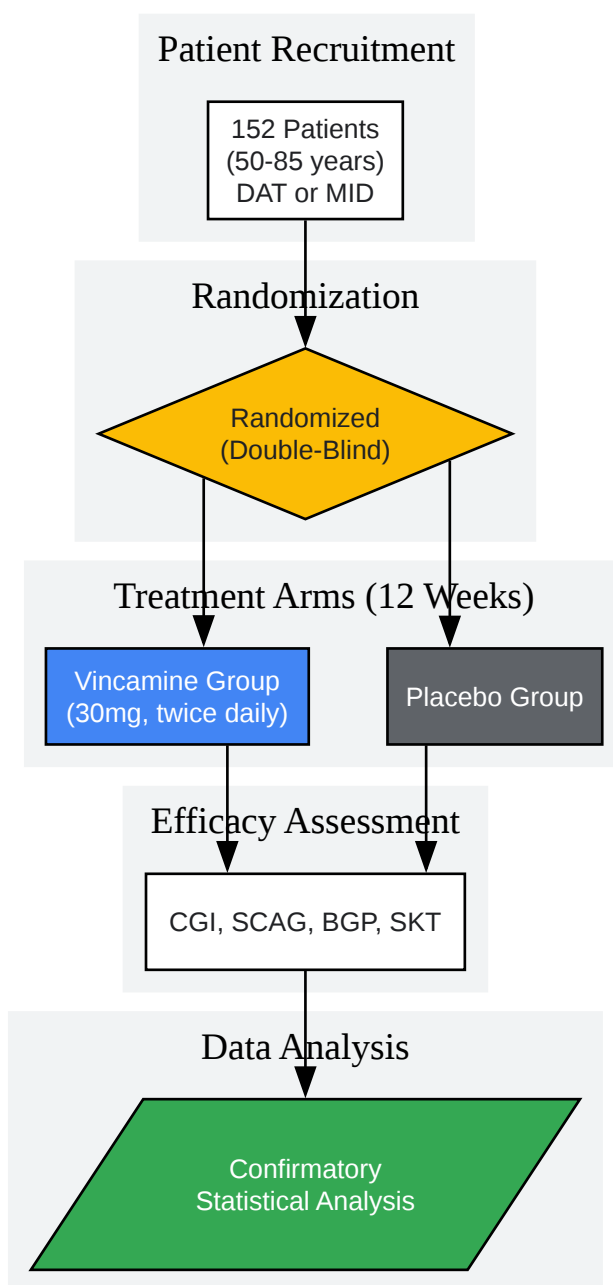
Methodology:

- Study Design: A 12-week, double-blind, placebo-controlled, randomized clinical trial.
- Participants: 152 male and female patients aged 50-85 with a diagnosis of primary degenerative dementia of the Alzheimer type (DAT) or multi-infarct dementia (MID).
- Treatment: Patients received either 30 mg of Vincamine or a placebo twice daily.
- Outcome Measures:
 - Clinical Global Impression (CGI), item 2.
 - Sandoz Clinical Assessment Geriatric (SCAG) scale total score.
 - Nurse's rating of geriatric patients (Beurteilungsskala für geriatrische Patienten; BGP), subscale 'need for help'.
 - Short Cognitive Performance Test (Syndrom-Kurztest; SKT) total score.
- Statistical Analysis: Confirmatory statistics were used to compare the effects of Vincamine and placebo on the target variables.

Visualizations

Signaling Pathways and Experimental Workflows





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